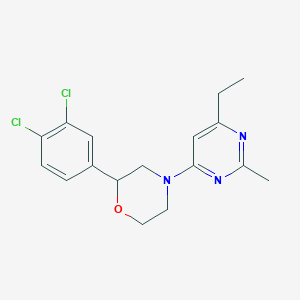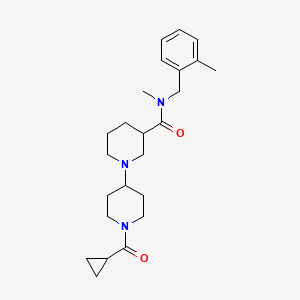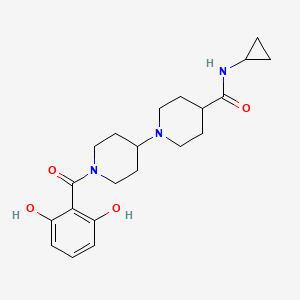![molecular formula C13H17N3O3 B5426037 N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide](/img/structure/B5426037.png)
N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide is a chemical compound with a complex structure that includes a nitrobenzamide group and a substituted imine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide typically involves the condensation of 3-nitrobenzoyl chloride with an appropriate amine, followed by the introduction of the imine group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imine group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide: shares structural similarities with other nitrobenzamides and imine-containing compounds.
This compound: can be compared to compounds like nitrobenzene and benzamide derivatives.
Uniqueness
- The unique combination of a nitro group and an imine group in this compound provides distinct chemical reactivity and potential biological activity.
- Its specific structural features allow for targeted interactions with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(2)7-10(3)14-15-13(17)11-5-4-6-12(8-11)16(18)19/h4-6,8-9H,7H2,1-3H3,(H,15,17)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXFPYMUFQUERC-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5425965.png)
![[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-1,3,4-THIADIAZOL-2-YL) SULFIDE](/img/structure/B5425967.png)
![2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5425992.png)



![methyl 2-{[2-cyano-3-(3-thienyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5426015.png)
![1-[6-(2-FLUOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5426021.png)
![7-[(1,3-benzodioxol-5-yloxy)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5426023.png)

![1'-(cyclopropylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5426030.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5426038.png)
![(5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5426043.png)
![N-(2-oxo-2-{[4-(1-piperidinyl)phenyl]amino}ethyl)-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5426056.png)
